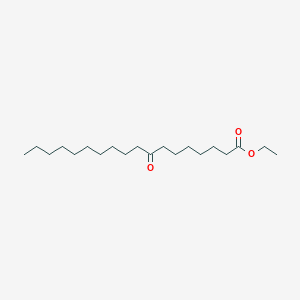
Ethyl 8-oxooctadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 8-oxooctadecanoate can be synthesized through several methods. One common approach involves the esterification of 8-oxooctadecanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-oxooctadecanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming ethyl 8-hydroxyoctadecanoate.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: 8-oxooctadecanoic acid.
Reduction: Ethyl 8-hydroxyoctadecanoate.
Substitution: Various esters and amides depending on the nucleophile used.
Scientific Research Applications
Ethyl 8-oxooctadecanoate is a chemical compound with the molecular formula C20H38O3 . Research on related compounds, such as 3-oxocarboxylic acid esters, suggests potential applications in synthesizing ceramides for humectants, biodegradable polymers, and drugs . While specific applications for this compound are not detailed in the provided search results, the information below covers related compounds and their uses, which may provide insight.
3-Oxocarboxylic Acid Esters
- Production Process: A novel process for producing 3-oxocarboxylic acid esters involves using them as intermediates in synthesizing ceramides, which can be used as humectants, biodegradable polymers, and drugs .
- Alternative Production Methods: Older methods for producing α-ketoesters involve condensing a carboxylic acid chloride with a malonic acid ester or an acetoacetic ester in the presence of a base, followed by decarboxylation or deacetylation . Bases like sodium hydride, sodium amide, or alkali metal alcoholates are used in this process .
- Magnesium Enolate Use: Some processes involve reacting a magnesium complex or a calcium complex of an acetoacetic ester with a carboxylic acid chloride to produce α-ketoesters .
Hydroxystearic Acids (HSAs)
- Antiproliferative Activity: Research has focused on the anticancer activity of hydroxystearic acid isomers. 5-HSA, 7-HSA, and 9-HSA have shown statistically significant inhibitory potency in various cell lines .
- 9-HSA as an HDAC1 Inhibitor: 9-HSA acts as a histone deacetylase HDAC1 inhibitor and can arrest the cell cycle in human colorectal adenocarcinoma cells .
- Synthesis of HSAs: Various hydroxyoctadecanoic acids, such as 7-hydroxyoctadecanoic acid, 8-hydroxyoctadecanoic acid, 9-hydroxyoctadecanoic acid, and 10-hydroxyoctadecanoic acid, can be prepared using reported procedures, demonstrating their relevance in chemical synthesis .
*Other Esters
*Certain fatty acid methyl esters, such as 9-Octadecenoic acid, methyl ester, Octadecanoic acid, methyl ester, Heptadecanoic acid, 16-methyl-methyl ester, Ethyl Oleate, Eicosanoic acid, methyl ester and Docosanoic acid, methyl ester possess antibacterial, antioxidant, and anti-inflammatory properties .
Mechanism of Action
The mechanism by which ethyl 8-oxooctadecanoate exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes involved in lipid metabolism, influencing the synthesis and breakdown of fatty acids. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-oxooctadecanoic acid: A similar compound with an oxo group at the second position.
Methyl 8-oxooctadecanoate: The methyl ester analog of this compound.
Uniqueness
This compound is unique due to its specific ester group and the position of the oxo group on the octadecanoic acid chain. This structural feature imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
114927-87-6 |
|---|---|
Molecular Formula |
C20H38O3 |
Molecular Weight |
326.5 g/mol |
IUPAC Name |
ethyl 8-oxooctadecanoate |
InChI |
InChI=1S/C20H38O3/c1-3-5-6-7-8-9-10-13-16-19(21)17-14-11-12-15-18-20(22)23-4-2/h3-18H2,1-2H3 |
InChI Key |
QNKQKFDOASBKGL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(=O)CCCCCCC(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















